8-Methylpyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound featuring a unique structure that combines elements of pyrazole and triazine rings. Its molecular formula is C7H7N5O, and it is characterized by the presence of a methyl group at the 8-position of the pyrazolo ring. This compound exhibits significant interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone can be attributed to its functional groups, which allow for various reactions such as:
These reactions are essential for developing new derivatives that may possess improved biological activities or novel functionalities.
8-Methylpyrazolo[1,5-d][1,2,4]triazinone has been studied for its potential biological activities, particularly in the realm of pharmacology. Research indicates that compounds within this class may exhibit:
The synthesis of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone can be accomplished through several methods:
These methods highlight the versatility and synthetic accessibility of this compound.
8-Methylpyrazolo[1,5-d][1,2,4]triazinone has several notable applications:
Interaction studies involving 8-Methylpyrazolo[1,5-d][1,2,4]triazinone often focus on its binding affinity to biological targets. These studies may include:
Such studies are critical for understanding how to optimize this compound for therapeutic use.
Several compounds share structural features with 8-Methylpyrazolo[1,5-d][1,2,4]triazinone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Methylpyrazolo[1,5-d][1,2,4]triazinone | Pyrazolo-triazine | Different methyl position affecting activity |
| Pyrazolo[3,4-d][1,2,3]triazine | Pyrazole-triazine | Exhibits different biological profiles |
| 6-Methylpyrazolo[3,4-d][1,2,4]triazine | Pyrazole-triazine | Known for specific antitumor activity |
These compounds provide a basis for comparison regarding their biological activities and synthetic methodologies. The unique positioning of substituents on the pyrazole and triazine rings significantly influences their chemical behavior and potential applications.
The synthesis of pyrazolo-triazinone derivatives emerged as part of broader efforts to develop heterocyclic compounds with tailored electronic and steric properties. Early work on triazolo-triazinones, such as those described in the 1973 patent US3759910A, focused on their potential as intermediates for dyes and pharmaceuticals. The specific compound 8-Methylpyrazolo[1,5-d]triazinone was later characterized in the context of matrix metalloproteinase (MMP) inhibitor research, as evidenced by its inclusion in a 2007 patent (WO2007138072A2) detailing triazolo-pyrazine derivatives.
Nomenclature for this compound follows IUPAC guidelines, with systematic naming reflecting its fused ring system and substituent positions:
The methyl group at position 8 introduces steric and electronic modifications critical to the compound’s reactivity, distinguishing it from earlier triazinone derivatives.
8-Methylpyrazolo[1,5-d]triazinone belongs to a class of fused bicyclic systems that merge pyrazole’s aromatic stability with triazinone’s electron-deficient core. Its structural features include:
The fusion pattern ([1,5-d]) dictates the spatial arrangement of heteroatoms, as illustrated below:
$$
\text{Pyrazolo[1,5-d]triazinone Core: } \chemfig{6((=O)-N(-[::-60]N5(-(=N)-N(-CH_3)-=))-=N-=N-)}
$$
This configuration places the methyl group at the 8-position, adjacent to the triazinone’s carbonyl group, which influences intermolecular interactions.
Patent literature reveals structurally related compounds with varying biological and chemical profiles:
These analogues highlight how substitution patterns alter electronic properties and reactivity. For instance, the methyl group in 8-Methylpyrazolo[1,5-d]triazinone enhances lipophilicity compared to the parent compound.
Early synthetic routes to triazolo-triazinones involved cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. Modern methods, such as those in WO2007138072A2, employ palladium-catalyzed cross-coupling to introduce aryl groups at specific positions. The methyl substituent in 8-Methylpyrazolo[1,5-d]triazinone is typically incorporated via alkylation of a preformed pyrazolo-triazinone scaffold.
The compound’s stability under acidic conditions, as noted in patent data, makes it suitable for further functionalization—a key advantage in medicinal chemistry.
One-pot cyclocondensation methodologies represent the most straightforward and widely employed strategies for synthesizing 8-methylpyrazolo[1,5-d] [3]triazinone derivatives [4] [5]. The fundamental approach involves the sequential treatment of 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate followed by base-mediated cyclization [4]. This methodology proceeds through the initial formation of N-carbetoxythiourea intermediates, which subsequently undergo intramolecular cyclization under basic conditions to yield the desired triazinone products [4].
The conventional one-pot procedure typically employs 5-aminopyrazole as the starting material, which is treated with ethoxycarbonyl isothiocyanate in ethyl acetate at elevated temperatures [4]. The reaction mixture is heated at 100°C for approximately 5 minutes under microwave irradiation, followed by the addition of 2N sodium hydroxide and further heating at 80°C for 3 minutes [4]. This sequential process affords 2-thioxo-1H-pyrazolo[1,5-a] [6] [7]triazin-4-one intermediates in excellent yields of up to 94% [4].
The subsequent S-methylation step involves treatment of the thioxo intermediate with methyl iodide in the presence of sodium hydroxide in ethanol at room temperature [4]. This transformation proceeds smoothly within 30 minutes, providing the corresponding 2-(methylsulfanyl)pyrazolo[1,5-a] [6] [7]triazin-4(3H)-one derivatives in yields ranging from 73% to 77% [4]. The overall synthetic sequence from 5-aminopyrazole to the final methylated product demonstrates remarkable efficiency with minimal purification requirements [4].
Alternative cyclocondensation approaches utilize formamide as both solvent and cyclizing agent at elevated temperatures of 165°C [6]. This method involves the N-amination of pyrrole derivatives using hydroxylamine derivatives, followed by cyclization with formamide to yield pyrrolotriazine products [6]. The reaction typically requires 3-5 hours at high temperature but provides good yields in the range of 70-85% [6].
Table 1: One-Pot Cyclocondensation Reaction Conditions
| Starting Material | Reagent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Ethoxycarbonyl isothiocyanate + NaOH | 100/80 | 5 min + 3 min | 73-77 | [4] |
| N-Carbetoxythiourea | 2N NaOH | 80 | 3 min | 94 | [4] |
| N-Aminopyrrole | Formamide | 165 | 3-5 h | 70-85 | [6] |
| Pyrazole derivatives | Triethyl orthoformate | 140 | Variable | 80-82 | [8] |
Microwave-assisted synthesis has emerged as a powerful optimization strategy for the preparation of 8-methylpyrazolo[1,5-d] [3]triazinone derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [4] [5]. The microwave methodology employs dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture, resulting in enhanced reaction kinetics and improved product formation [4].
The optimized microwave-assisted protocol begins with the dropwise addition of ethoxycarbonyl isothiocyanate to a solution of 5-aminopyrazole in dry tetrahydrofuran at 0°C [4]. After complete addition, the mixture is stirred for 2 minutes at room temperature before being sealed in a microwave vessel and heated at 100°C for 5 minutes [4]. The subsequent addition of 2N sodium hydroxide and microwave irradiation at 80°C for 3 minutes completes the cyclization process [4].
The microwave-assisted approach demonstrates superior performance compared to conventional heating methods, achieving overall yields of 73-77% compared to 45-50% for traditional oil bath heating [4]. The dramatic reduction in reaction time from several hours to minutes represents a significant advancement in synthetic efficiency [4]. Scale-up experiments starting from 1.0 g or 2.0 g of 5-aminopyrazole yielded 73% and 72% of the target product respectively, confirming the scalability of the microwave methodology [4].
Temperature optimization studies reveal that the sequential heating protocol (100°C followed by 80°C) provides optimal results [7] [4]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of sensitive intermediates [4]. The choice of tetrahydrofuran as solvent proves crucial for solubilizing reaction intermediates and maintaining chemical inertness under the reaction conditions [4].
Table 2: Microwave-Assisted Synthesis Optimization Parameters
| Parameter | Conventional | Microwave-Optimized | Improvement Factor |
|---|---|---|---|
| Temperature (°C) | 120 | 100/80 | More controlled |
| Reaction Time | 6-7 h | 5-8 min | 50-80x faster |
| Overall Yield (%) | 45-50 | 73-77 | 1.5-1.7x higher |
| Energy Consumption | High | Low | Significant reduction |
| Purification Required | Extensive | Minimal | Simplified workup |
The microwave methodology has been successfully extended to various substituted 5-aminopyrazole derivatives, including those bearing halogen, alkyl, and aryl substituents at the 8-position [4]. Electro-withdrawing substituents such as carbonitrile and ethyl carboxylate groups generally provide lower yields, while alkyl and aryl substituents maintain average yields around 70% [4]. This substrate scope demonstrates the versatility and general applicability of the microwave-assisted approach [4].
The development of novel catalytic systems for 8-methylpyrazolo[1,5-d] [3]triazinone formation has focused on improving reaction efficiency, selectivity, and environmental sustainability [9] [10] [11]. Modern catalytic approaches employ both homogeneous and heterogeneous systems to facilitate the complex bond-forming processes required for triazinone construction [9] [11].
Metal-catalyzed synthesis strategies utilize transition metal complexes to promote cyclization reactions and functional group transformations [12] [11]. Platinum-supported alumina catalysts (Pt/Al₂O₃) have demonstrated exceptional performance in the acceptorless dehydrogenative synthesis of triazine derivatives from primary alcohols and amidines [11]. This methodology proceeds with high atom efficiency through sequential dehydrogenation, condensation, and dehydration steps, achieving yields up to 93% [11]. The catalyst system exhibits excellent recyclability and generates minimal byproducts, rendering it environmentally benign [11].
Copper-catalyzed approaches employ Cu(II) systems for one-pot multi-component reactions involving aminopyrrole derivatives and aldehydes [13] [14]. The optimal catalytic system utilizes CuCl₂·2H₂O in combination with sodium acetate in dimethyl sulfoxide at 120°C [13]. This methodology enables the formation of at least six bonds in a single transformation, producing pyrrolo[2,1-f] [3]triazin-4(3H)-ones with good to excellent yields [13]. Electron-donating substituents on aryl aldehydes accelerate the process compared to electron-withdrawing groups [15].
Lewis acid catalytic systems have been developed for triazine formation using combinations of aluminum halides, boron compounds, and zinc dichloride [16]. These systems operate through activation of electrophilic centers and promotion of cyclization reactions [16]. The use of aluminum chloride, boron trifluoride, and titanium tetrachloride as Lewis acids, combined with appropriate reaction promoters, enables triazine synthesis at lower temperatures with higher yields and selectivity [16].
Table 3: Novel Catalytic Systems for Triazinone Formation
| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Key Features | Reference |
|---|---|---|---|---|---|
| Pt/Al₂O₃ | Alcohols + amidines | 150°C, 8-12 h | 85-93 | Recyclable, atom-efficient | [11] |
| CuCl₂·2H₂O/NaOAc | Aminopyrroles + aldehydes | 120°C, DMSO | 70-85 | Multi-component reaction | [13] |
| AlCl₃/promoter | Various substrates | 80-120°C | 60-80 | Lewis acid activation | [16] |
| TPT-TAT/silica | Heterocyclic precursors | 80-100°C | 75-90 | Heterogeneous, sustainable | [9] |
Heterogeneous catalytic systems based on covalent triazine frameworks (CTF) modified with silica have emerged as innovative platforms for sustainable synthesis [9] [10]. These materials combine high nitrogen content with extensive porosity, creating optimal environments for catalytic transformations [9]. The TPT-TAT/silica catalyst demonstrates exceptional performance in heterocyclic synthesis under aerobic conditions, eliminating the need for costly oxidizing agents [9]. The insolubility of the framework enables easy separation through filtration or centrifugation, enhancing reusability and minimizing waste generation [9].
Solid-phase synthesis methodologies for 8-methylpyrazolo[1,5-d] [3]triazinone derivatives offer significant advantages in terms of product purification, reagent removal, and parallel synthesis capabilities [17] [18] [19]. These approaches utilize polymer-supported reagents and substrates to facilitate multi-step transformations while maintaining ease of workup and isolation [17] [19].
The fundamental solid-phase approach involves the immobilization of key intermediates on polymeric supports, followed by sequential chemical transformations and final cleavage to release the target products [17]. Merrifield resin serves as the most commonly employed solid support due to its chemical stability and functional group compatibility [17] [18]. The resin-bound intermediates undergo cyclization reactions promoted by various reagents to generate fused heterocyclic systems [17].
A representative solid-phase methodology begins with the attachment of hydrazine dithiocarbazate to Merrifield resin, followed by cyclization reactions with cyanocarboimidates or 3-ethoxyacrylonitriles [17]. The resulting resin-bound 3,4-functionalized-5-amino-1-dithiocarboxypyrazoles serve as key intermediates for subsequent heterocycle diversification [17]. Treatment with various aryl isocyanates produces novel 7,8-functionalized pyrazolo[1,5-a] [6] [7]-2-oxo-4-thioxotriazine derivatives in good yields and high purities [17].
The solid-phase approach enables the synthesis of compound libraries through parallel processing techniques [18] [19]. Multiple reaction vessels can be processed simultaneously using automated systems, allowing for high-throughput synthesis and screening [19]. The polymer-supported methodology facilitates the exploration of diverse substitution patterns and functional group modifications without the need for extensive purification procedures [19].
Table 4: Solid-Phase Synthesis Techniques and Conditions
| Solid Support | Starting Material | Cyclization Reagent | Reaction Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|---|---|
| Merrifield resin | Hydrazine dithiocarbazate | Aryl isocyanates | RT-80°C, 12-24 h | 60-75 | >95% | [17] |
| Polymer beads | Aminopyrazole derivatives | Various electrophiles | 40-100°C, 4-16 h | 65-80 | >90% | [18] |
| Wang resin | Pyrazole intermediates | Cyclization agents | 25-80°C, 6-20 h | 55-70 | >85% | [19] |
| TentaGel resin | Functionalized precursors | Coupling reagents | 50-120°C, 8-24 h | 70-85 | >95% | [19] |
Advanced solid-phase techniques employ "catch and release" methodologies for trisubstituted pyrazole synthesis [18]. This approach involves the base-promoted condensation of sulfonyl or carbonyl acetonitrile derivatives with isothiocyanates, followed by in situ immobilization of the resulting thiolate anion on Merrifield resin [18]. Subsequent reaction with hydrazine or hydroxylamine, followed by resin cleavage and intramolecular cyclization, affords the desired heterocyclic products in good yields [18].
The solid-phase methodology demonstrates particular utility in medicinal chemistry applications where rapid structure-activity relationship studies are required [20] [21]. The ability to generate focused libraries of compounds with systematic structural variations enables efficient optimization of biological activity [20]. Recent applications include the synthesis of pyrazolo[4,3-e] [3]triazine derivatives with anticancer properties, where solid-phase techniques facilitated the rapid exploration of substituent effects on cytotoxic activity [20] [21].
Site isolation concepts in solid-phase synthesis allow for the simultaneous use of otherwise incompatible reactive functionalities [22]. This approach has been successfully applied to pyrazoline synthesis through organocatalyzed aza-Michael/transimination domino sequences using mixtures of heterogeneous resin-bound acid/base reagents [22]. The methodology illustrates the power of supported reagents in enabling complex transformations that would be difficult to achieve in solution-phase chemistry [22].
X-ray crystallographic analysis represents the definitive method for structural determination of 8-methylpyrazolo[1,5-d] [3]triazinone, providing unambiguous confirmation of the fused bicyclic framework and precise geometric parameters [4] [5]. The compound typically crystallizes in monoclinic or orthorhombic crystal systems, with space groups commonly observed as P2₁/c or Pbca, which are characteristic of organic heterocyclic molecules containing multiple nitrogen atoms [5] [6].
Crystallographic Parameters
The molecular structure exhibits a planar configuration with minimal deviation from coplanarity, as evidenced by torsion angles consistently measuring less than 5 degrees across the fused ring system [4] [7]. Unit cell parameters for related pyrazolo-triazinone structures demonstrate considerable variation depending on specific substitution patterns and crystal packing arrangements. The a-axis typically ranges from 8.0 to 25.4 Å, the b-axis from 5.1 to 15.5 Å, and the c-axis from 17.8 to 26.3 Å, resulting in unit cell volumes between 2200-3000 ų [4] [5].
Refinement Quality and Data Collection
High-quality crystallographic data collection employs standard molybdenum Kα radiation (λ = 0.71073 Å) or copper Kα radiation (λ = 1.54178 Å) at temperatures ranging from 150-293 K [4] [5]. Resolution factors typically achieve R values of 0.035-0.050 and weighted resolution factors wR of 0.090-0.140, indicating excellent agreement between observed and calculated structure factors [5]. Goodness-of-fit parameters consistently fall within the acceptable range of 1.04-1.10, confirming reliable structural determinations [5].
Molecular Packing and Intermolecular Interactions
The crystal structure exhibits extensive intermolecular hydrogen bonding networks, particularly involving the triazinone carbonyl oxygen as an acceptor and potential N-H donors from adjacent molecules [4] [7]. Weak π-π stacking interactions between aromatic rings contribute to crystal stability, with typical centroid-to-centroid distances of 3.5-3.9 Å [8]. These non-covalent interactions significantly influence the solid-state properties and thermal stability of the compound [7].
| Parameter | Value | Reference Range |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Common for heterocycles |
| Space Group | P2₁/c or Pbca | Typical for organic molecules |
| Temperature (K) | 150-293 | Standard conditions |
| Resolution Factor R | 0.035-0.050 | Excellent quality |
| Weighted wR | 0.090-0.140 | Acceptable refinement |
| Goodness-of-fit | 1.04-1.10 | Good statistical fit |
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 8-methylpyrazolo[1,5-d] [3]triazinone through analysis of ¹H, ¹³C, and ¹⁵N chemical environments [9] [10]. The technique enables precise assignment of all carbon and nitrogen positions within the fused heterocyclic framework, confirming the regiochemistry and tautomeric preferences of the compound.
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the fused pyrazolo-triazinone system [3] [11]. The triazine ring proton appears as a sharp singlet at approximately 8.31 ppm, consistent with the electron-deficient nature of the triazine heterocycle [3]. Pyrazole ring protons resonate in the range of 7.5-8.0 ppm as complex multiplets, reflecting the aromatic character and magnetic anisotropy effects [12]. The diagnostic methyl substituent at the 8-position produces a distinct singlet between 2.50-2.70 ppm, confirming the regiospecific substitution pattern [13] [11].
Carbon-13 Nuclear Magnetic Resonance Characterization
¹³C nuclear magnetic resonance spectroscopy reveals the distinct electronic environments of carbon atoms within the bicyclic framework [3] [14]. The carbonyl carbon of the triazinone moiety exhibits characteristic downfield resonance at 154-158 ppm, consistent with the electron-withdrawing effect of adjacent nitrogen atoms [3]. Triazine ring carbons appear at 145-148 ppm, while pyrazole carbons resonate at 136-140 ppm, reflecting the differential electronic density distribution across the fused system [3] [14]. The pyrazole CH carbon produces signals at 116-120 ppm, and the methyl carbon appears at the expected aliphatic region of 14-16 ppm [13] [11].
Nitrogen-15 Nuclear Magnetic Resonance Investigation
¹⁵N nuclear magnetic resonance spectroscopy, though challenging due to the low natural abundance and quadrupolar relaxation of nitrogen-14, provides definitive assignment of nitrogen environments when ¹⁵N-enriched samples are employed [9] [10]. Triazine nitrogens typically exhibit chemical shifts in the range of -120 to -140 ppm, while pyrazole nitrogens appear at -180 to -200 ppm [15] [9]. The amide nitrogen of the triazinone functionality demonstrates characteristic downfield shifts at -220 to -240 ppm, reflecting its unique electronic environment [9] [10].
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 8.31 (s, 1H) | Triazine C-H | Singlet |
| ¹H NMR | 7.5-8.0 (m) | Pyrazole C-H | Multiplet |
| ¹H NMR | 2.50-2.70 (s, 3H) | Methyl group | Singlet |
| ¹³C NMR | 154-158 | C=O carbonyl | Quaternary |
| ¹³C NMR | 145-148 | Triazine carbons | Quaternary |
| ¹³C NMR | 136-140 | Pyrazole carbons | Quaternary |
| ¹⁵N NMR | -120 to -140 | Triazine nitrogens | Broad |
| ¹⁵N NMR | -180 to -200 | Pyrazole nitrogens | Broad |
Vibrational spectroscopy through infrared and Raman techniques provides complementary information regarding the molecular vibrations and structural features of 8-methylpyrazolo[1,5-d] [3]triazinone [12] [16]. The technique enables identification of characteristic functional group frequencies and confirms the presence of the fused heterocyclic system through diagnostic vibrational modes.
Infrared Spectroscopic Analysis
The infrared spectrum exhibits several diagnostic absorption bands characteristic of the pyrazolo-triazinone framework [16]. The most prominent feature appears as an intense absorption at 1680-1720 cm⁻¹, attributed to the carbonyl stretching vibration of the triazinone moiety [16]. This frequency range is consistent with cyclic amide carbonyls and confirms the lactam character of the heterocyclic system [16]. Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands in the 3100-3200 cm⁻¹ region, while aliphatic carbon-hydrogen stretching of the methyl substituent produces medium-to-strong absorptions at 2950-3050 cm⁻¹ [12] [16].
Ring System Vibrational Modes
The fused heterocyclic framework generates characteristic vibrational signatures that distinguish the compound from related structures [12]. Carbon-nitrogen stretching vibrations of the triazine ring appear as strong absorptions at 1580-1620 cm⁻¹, reflecting the multiple carbon-nitrogen bonds within the electron-deficient heterocycle [17]. Pyrazole ring carbon-carbon stretching modes contribute medium-intensity bands at 1450-1500 cm⁻¹, while general carbon-nitrogen stretching vibrations across both ring systems produce absorptions at 1350-1400 cm⁻¹ [12].
Raman Spectroscopic Complementarity
Raman spectroscopy provides complementary vibrational information, particularly excelling in the detection of symmetric vibrations and ring breathing modes [18] [12]. The technique demonstrates strong activity for carbon-nitrogen stretching vibrations at 1580-1620 cm⁻¹ and ring breathing modes at 1200-1300 cm⁻¹, which appear with enhanced intensity compared to infrared spectroscopy [18]. Ring deformation modes at 650-750 cm⁻¹ exhibit strong Raman activity, providing additional structural confirmation [12].
Low-Frequency Vibrational Analysis
The low-frequency region of both infrared and Raman spectra contains valuable information regarding molecular flexibility and ring puckering motions [12]. Carbon-hydrogen bending vibrations, both in-plane (1000-1100 cm⁻¹) and out-of-plane (800-900 cm⁻¹), provide evidence for the planar geometry of the fused ring system [12]. Ring puckering modes at 500-600 cm⁻¹ demonstrate the conformational rigidity inherent to the bicyclic framework [12].
| Wavenumber (cm⁻¹) | Assignment | IR Intensity | Raman Activity |
|---|---|---|---|
| 3100-3200 | Aromatic C-H stretching | Medium | Active |
| 2950-3050 | Aliphatic C-H stretching | Medium-Strong | Active |
| 1680-1720 | C=O stretching (triazinone) | Strong | Weak |
| 1580-1620 | C=N stretching (triazine) | Strong | Strong |
| 1450-1500 | C=C stretching (pyrazole) | Medium | Strong |
| 1350-1400 | C-N stretching | Medium | Medium |
| 1200-1300 | Ring breathing modes | Medium | Strong |
| 650-750 | Ring deformation | Medium | Strong |